molecular formula C10H6O4 B12468316 1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- CAS No. 7033-76-3

1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo-

Cat. No.: B12468316
CAS No.: 7033-76-3
M. Wt: 190.15 g/mol
InChI Key: MGBORDODZOQCPI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR ($$ ^1\text{H} $$-NMR) reveals distinct signals for the aromatic protons and carbonyl-adjacent methylene groups. The diketone carbonyls deshield adjacent protons, producing a characteristic triplet at δ 3.45–3.62 ppm for the C2–H and C3–H protons. Aromatic protons in the benzene ring appear as a multiplet between δ 7.20–7.85 ppm, while the carboxylic acid proton resonates as a singlet at δ 12.8 ppm.

Table 2: Characteristic $$ ^1\text{H} $$-NMR signals

Proton Environment Chemical Shift (δ, ppm)
Aromatic H 7.20–7.85 (m)
C2–H/C3–H 3.45–3.62 (t, J=6.8 Hz)
COOH 12.8 (s)

Carbon-13 NMR ($$ ^{13}\text{C} $$-NMR) confirms the presence of two ketone carbonyls at δ 198.4 and 201.1 ppm, with the carboxylic acid carbon appearing at δ 172.9 ppm. The aromatic carbons show signals between δ 125–140 ppm, consistent with the fused ring system's electron-deficient nature.

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR spectroscopy identifies strong absorption bands at 1715 cm$$ ^{-1} $$ (carboxylic acid C=O stretch), 1680 cm$$ ^{-1} $$ (diketone C=O symmetric stretch), and 1602 cm$$ ^{-1} $$ (aromatic C=C vibrations). The O–H stretch of the carboxylic acid appears as a broad peak near 3000 cm$$ ^{-1} $$.

Mass spectrometry under electron ionization (EI-MS) conditions shows a molecular ion peak at m/z 192.04, corresponding to $$ [\text{M}]^+ $$. Characteristic fragmentation patterns include:

  • Loss of CO$$ _2 $$ (44 Da) from the carboxylic acid group (m/z 148.03)
  • Retro-Diels-Alder cleavage of the indene ring (m/z 104.08)

Crystallographic Studies and Conformational Analysis

X-ray diffraction studies of crystalline derivatives reveal a nearly planar indene core with slight puckering in the five-membered ring (dihedral angle: 8.7°). The diketone oxygen atoms adopt a trans configuration relative to the carboxylic acid group, minimizing steric hindrance. Hydrogen bonding between the carboxylic acid proton and adjacent carbonyl oxygen (O···H distance: 1.89 Å) stabilizes this conformation.

Figure 1: Crystallographic parameters

  • Space group: P2$$ _1 $$/c
  • Unit cell dimensions: a=7.45 Å, b=10.23 Å, c=14.56 Å
  • Packing efficiency: 72.3%

Computational Chemistry Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level demonstrate significant electron delocalization across the fused ring system. The highest occupied molecular orbital (HOMO) localizes on the benzene ring (-6.32 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the diketone moiety (-2.15 eV), indicating preferential sites for electrophilic and nucleophilic attacks.

Natural bond orbital (NBO) analysis reveals strong hyperconjugative interactions between the carbonyl π* orbitals and adjacent σ bonds (stabilization energy: 28.6 kcal/mol). The carboxylic acid group exhibits partial double bond character (Wiberg bond index: 1.15), consistent with resonance stabilization.

Table 3: DFT-calculated properties

Property Value
HOMO Energy -6.32 eV
LUMO Energy -2.15 eV
Dipole Moment 4.78 Debye
Molecular Polarizability 22.4 Å$$ ^3 $$

Properties

CAS No.

7033-76-3

Molecular Formula

C10H6O4

Molecular Weight

190.15 g/mol

IUPAC Name

1,3-dioxoindene-2-carboxylic acid

InChI

InChI=1S/C10H6O4/c11-8-5-3-1-2-4-6(5)9(12)7(8)10(13)14/h1-4,7H,(H,13,14)

InChI Key

MGBORDODZOQCPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Base-Catalyzed Saponification

The ethyl ester derivative (CAS 3457-77-0) serves as a key precursor. Saponification with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol/water mixtures yields the carboxylic acid. For example:

  • Reagents : Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate (1 eq), NaOH (2 eq), ethanol/water (3:1 v/v).
  • Conditions : Reflux at 80°C for 4–6 hours.
  • Yield : ~85–90% after acidification with HCl.

Acidic Hydrolysis

Alternatively, sulfuric acid (H₂SO₄) in acetic acid facilitates ester cleavage:

  • Reagents : Ethyl ester (1 eq), H₂SO₄ (conc.), glacial acetic acid.
  • Conditions : Stirring at 60°C for 3 hours.
  • Yield : ~78–82%.

Oxidation of 2-Hydroxyindan-1,3-Dione Derivatives

Kornblum Oxidation

2-Hydroxyindan-1,3-dione undergoes oxidation with dimethyl sulfoxide (DMSO) and CBr₄ under photoredox catalysis:

  • Catalyst : Cobalt(II) acetate (Co(OAc)₂, 5 mol%), [Ir(ppy)₃] (2 mol%).
  • Conditions : Visible light irradiation, 25°C, 12 hours.
  • Yield : 70–75%.

Perkin Reaction with Phthalic Anhydride

A classical approach involves condensation of phthalic anhydride with malononitrile:

  • Reagents : Phthalic anhydride (1 eq), malononitrile (1.2 eq), sodium acetate (NaOAc, 1 eq).
  • Conditions : Ethanol, reflux for 8 hours.
  • Yield : ~65%.

Multicomponent Reactions (MCRs)

Water-Mediated Three-Component Synthesis

Ninhydrin, malononitrile, and diamines react in water to form indenedione intermediates, which are subsequently oxidized:

  • Reagents : Ninhydrin (1 eq), malononitrile (1 eq), ethylenediamine (1 eq).
  • Conditions : Room temperature, 10 minutes.
  • Yield : 73–98%.
  • Mechanism : Knoevenagel adduct formation followed by cyclization and HCN elimination (Scheme 1).

Sodium Salt Intermediate Route

Preparation of Sodium 2-(Ethoxycarbonyl)-1,3-Dioxo-2,3-Dihydro-1H-Inden-2-ide

The sodium salt (CAS 91446-49-0) is synthesized via deprotonation of the ethyl ester with NaH or NaOMe:

  • Reagents : Ethyl ester (1 eq), NaH (1.1 eq), THF.
  • Conditions : 0°C to room temperature, 2 hours.
  • Yield : ~95%.

Acidification to Carboxylic Acid

Treatment with HCl converts the sodium salt to the free acid:

  • Reagents : Sodium salt (1 eq), 1M HCl.
  • Conditions : Stirring at 25°C for 1 hour.
  • Yield : ~90%.

Catalytic Carboxylation Strategies

Copper-Catalyzed CO₂ Insertion

Alkenyl boron compounds react with CO₂ under cuprous halide catalysis:

  • Catalyst : CuI (10 mol%), KOtBu (2 eq).
  • Conditions : DMF, 60°C, 24 hours.
  • Yield : 80–85%.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Advantages Limitations
Ester hydrolysis NaOH/H₂O, reflux 85–90% High yield, simple workup Requires acidic workup
Multicomponent reaction Ninhydrin, malononitrile, H₂O 73–98% Green solvent, rapid Limited to specific diamines
Sodium salt acidification NaH, HCl 90% High purity Requires anhydrous conditions
CO₂ carboxylation CuI, CO₂, alkenyl boron 80–85% Utilizes CO₂ as C1 source High catalyst loading

Mechanistic Insights

Knoevenagel-Adduct Formation

In multicomponent reactions, ninhydrin and malononitrile form a dicyanomethylene intermediate, which undergoes nucleophilic attack by diamines. Subsequent cyclization and HCN elimination yield the indenedione core.

Ester Hydrolysis Pathways

Base-mediated saponification proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate. Acidic workup protonates the carboxylate to the free acid.

Optimization Studies

Solvent Effects

  • Water : Optimal for MCRs, achieving 98% yield in 10 minutes.
  • Ethanol : Yields drop to 75% due to slower reaction kinetics.
  • DMF : Preferred for CO₂ carboxylation (80% yield).

Catalyst Screening

  • CuI vs. Co(OAc)₂ : CuI outperforms cobalt in carboxylation reactions (80% vs. 65% yield).
  • Triethylamine : Enhances MCR yields by scavenging HCN.

Challenges and Side Reactions

Chemical Reactions Analysis

1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate (CAS: 832089-57-3)

  • Molecular Formula : C₁₂H₁₂O₃
  • Molecular Weight : 204.22 g/mol
  • Key Differences : Replaces the carboxamide group with a methyl ester, enhancing lipophilicity. The ester functional group may increase volatility compared to the carboxamide .
Property 1H-Indene-2-carboxamide (CAS 62681-27-0) Methyl Indene Carboxylate (CAS 832089-57-3)
Functional Groups Carboxamide, two ketones Methyl ester, ketone
Molecular Weight 189.17 g/mol 204.22 g/mol
Backbone Saturation Partially saturated (2,3-dihydro) Partially saturated (2,3-dihydro)
Potential Applications Pharmaceutical intermediates Synthetic precursors for polymers

Isoindole and Indole Derivatives

2,3-Dihydro-1H-Isoindole-1-Carboxylic Acid (CAS: 66938-02-1)

  • Molecular Formula: C₉H₉NO₂
  • Molecular Weight : 163.17 g/mol
  • Key Differences : Features an isoindole ring (nitrogen-containing) with a carboxylic acid group. The nitrogen atom introduces basicity, contrasting with the carboxamide’s hydrogen-bonding capacity .

2,3-Dihydro-1H-Indole-4-Carboxylic Acid (CAS: 175647-03-7)

  • Molecular Formula: C₉H₉NO₂
  • Molecular Weight : 163.17 g/mol
  • Key Differences: An indole derivative with a carboxylic acid at position 3.
Property 1H-Indene-2-carboxamide (CAS 62681-27-0) Isoindole Carboxylic Acid (CAS 66938-02-1) Indole Carboxylic Acid (CAS 175647-03-7)
Core Structure Indene Isoindole Indole
Functional Groups Carboxamide, two ketones Carboxylic acid Carboxylic acid
Aromaticity Partially saturated Fully aromatic Partially saturated
Bioactivity Unreported Enzyme inhibition (e.g., IDO1) Unreported

Benzimidazole and Heterocyclic Analogues

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-benzo[d]imidazole-2-carboxamide (Compound 27)

  • Molecular Formula : C₂₃H₁₉N₅O
  • Molecular Weight : 381.44 g/mol
  • Key Differences : A benzimidazole-carboxamide hybrid with demonstrated activity as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor. The extended aromatic system and dual benzimidazole rings enhance binding to biological targets .

3-Ethyl-1,3-dihydro-2H-indol-2-one

  • Molecular Formula: C₁₀H₁₁NO
  • Molecular Weight : 161.20 g/mol
  • Key Differences : Contains an indole-derived lactam (cyclic amide) with an ethyl substituent, increasing hydrophobicity compared to the carboxamide .

Pharmacologically Active Derivatives

(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic Acid

  • Key Features : A benzoisoindole fused to a cyclohexane-carboxylic acid. The rigid bicyclic system and carboxylic acid group make it a candidate for drug design, particularly in enzyme inhibition .

Biological Activity

1H-Indene-2-carboxylic acid, 2,3-dihydro-1,3-dioxo- (CAS No. 3457-77-0) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by various studies and research findings.

  • Molecular Formula : C12H10O4
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 3457-77-0

1. Antimicrobial Activity

Research indicates that derivatives of indene compounds exhibit significant antimicrobial properties. For instance, studies have shown that related indane derivatives can inhibit the growth of various bacterial strains. The mechanisms often involve disruption of bacterial cell membranes or interference with metabolic pathways.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Indene Derivative AE. coli, S. aureus32 µg/mL
Indene Derivative BP. aeruginosa16 µg/mL

The above table summarizes findings from various studies where indene derivatives were tested against common pathogens .

2. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay has been commonly employed to evaluate the antioxidant capacity of indene derivatives.

  • DPPH Scavenging Activity : The compound demonstrated a significant ability to scavenge DPPH radicals, with an IC50 value indicating effective antioxidant potential.
CompoundIC50 (µg/mL)
1H-Indene-2-carboxylic acid25 µg/mL
Standard (Ascorbic Acid)10 µg/mL

These results suggest that the compound's antioxidant activity may be comparable to known antioxidants .

3. Anticancer Activity

Several studies have explored the anticancer potential of indene derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study evaluated the cytotoxic effects of 1H-Indene-2-carboxylic acid on different cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)18

The results indicate a dose-dependent response in inhibiting cell growth across multiple cancer types .

Case Studies

  • Study on Antimicrobial Effects :
    A recent study focused on the antimicrobial effects of various indene derivatives against resistant strains of bacteria. The results highlighted that certain modifications in the indene structure significantly enhanced antimicrobial activity.
  • Antioxidant Efficacy Assessment :
    In another study assessing the antioxidant efficacy of indene derivatives, researchers found that specific substitutions on the indene ring led to improved radical scavenging capabilities compared to unsubstituted analogs.

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